3,5-Dihydroxyflavone

概要

説明

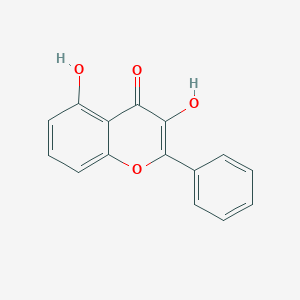

3,5-ジヒドロキシフラボンは、分子式がC15H10O4である天然に存在するフラボノイド化合物です。それはその抗酸化特性と潜在的な治療的用途で知られています。3,5-ジヒドロキシフラボンを含むフラボノイドは、植物界に広く分布しており、その多様な生物活性で知られています。

2. 製法

合成経路と反応条件: 3,5-ジヒドロキシフラボンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、フラボノイドの選択的なO-アルキル化と脱アルキル化を伴います。 例えば、3-ヒドロキシ-5,7,8-トリメトキシフラボンは、アセトニトリル中の無水臭化アルミニウムを使用して、3,5-ジヒドロキシ-7,8-ジメトキシフラボンに変換することができます 。 別の方法では、アセトフェノン誘導体の環化をアラン-ロビンソン反応を用いて行います .

工業的製造方法: 3,5-ジヒドロキシフラボンの工業的製造は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。特定の工業的方法は異なる場合がありますが、一般的に上記で言及した合成経路の原則に従います。

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyflavone can be synthesized through various methods. One common approach involves the selective O-alkylation and dealkylation of flavonoids. For instance, 3-hydroxy-5,7,8-trimethoxyflavones can be converted to 3,5-dihydroxy-7,8-dimethoxyflavones using anhydrous aluminum bromide in acetonitrile . Another method involves the cyclization of acetophenone derivatives using the Allan-Robinson reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

化学反応の分析

反応の種類: 3,5-ジヒドロキシフラボンは、以下を含むさまざまな化学反応を受けます。

酸化: それは、キノンやその他の酸化された誘導体を生成するために酸化することができます。

還元: 還元反応は、それをジヒドロフラボンに変換することができます。

置換: それは、特にヒドロキシル基で置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化された、還元された、および置換されたフラボノイド誘導体があり、それらは異なる生物活性と特性を持つ可能性があります。

4. 科学的研究への応用

3,5-ジヒドロキシフラボンは、幅広い科学的研究への応用があります。

化学: それは、他のフラボノイド誘導体を合成するための前駆体として使用されます。

生物学: それは、その抗酸化と抗炎症の特性について研究されています。

医学: 研究では、がんや神経変性疾患を含むさまざまな病気の治療におけるその可能性が示されています.

産業: それは、その有益な健康効果のために、医薬品やニュートラシューティカルの開発に使用されています。

科学的研究の応用

3,5-Dihydroxyflavone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.

Biology: It is studied for its antioxidant and anti-inflammatory properties.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its beneficial health effects.

作用機序

3,5-ジヒドロキシフラボンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。それは、主に以下を通じてその効果を発揮します。

抗酸化活性: それは、フリーラジカルを消去し、酸化ストレスを軽減します。

抗炎症活性: それは、プロ炎症性サイトカインの産生を阻害します。

類似の化合物:

7,8-ジヒドロキシフラボン: 神経保護効果と脳由来神経栄養因子(BDNF)を模倣する能力で知られています.

クリシン(5,7-ジヒドロキシフラボン): 不安解消効果と抗うつ作用を示します.

ケルセチン(3,3’,4’,5,7-ペンタヒドロキシフラボン): その抗酸化と抗炎症の特性について広く研究されています.

独自性: 3,5-ジヒドロキシフラボンは、その特定のヒドロキシル化パターンにより、その独特の生物活性に貢献しています。位置3と5における2つのヒドロキシル基により、分子標的とのユニークな相互作用が可能になり、他のフラボノイドとは異なります。

類似化合物との比較

7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).

Chrysin (5,7-Dihydroxyflavone): Exhibits anxiolytic and antidepressant-like effects.

Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Widely studied for its antioxidant and anti-inflammatory properties.

Uniqueness: 3,5-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at positions 3 and 5 allow for unique interactions with molecular targets, differentiating it from other flavonoids.

生物活性

3,5-Dihydroxyflavone (3,5-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 3,5-DHF, supported by data tables and relevant case studies.

Chemical Structure and Properties

3,5-DHF is characterized by two hydroxyl groups located at the 3 and 5 positions of the flavone backbone. This specific arrangement contributes to its biological activities, particularly its antioxidant properties.

2. Anti-inflammatory Effects

3,5-DHF has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It interacts with various signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Inhibition of p38 MAPK and Jun-N terminal kinase (JNK) pathways has been observed in inflammatory models .

- Nuclear Factor kappa B (NF-κB) Pathway : Suppression of NF-κB activation leads to decreased expression of inflammatory mediators .

3. Anticancer Potential

Research indicates that 3,5-DHF may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells while exhibiting low toxicity to normal cells. For example, studies on related flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

In a comparative study examining the antioxidant activities of various flavonoids, 3,5-DHF was found to exhibit moderate scavenging activity against DPPH radicals. Although not the most potent among tested compounds, its structural attributes suggest potential for further development as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of flavonoids demonstrated that 3,5-DHF significantly reduced levels of TNF-α-induced inflammation in human macrophages. The compound's ability to inhibit JNK and p38 MAPK pathways was pivotal in mitigating inflammatory responses .

特性

IUPAC Name |

3,5-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYWQIVTVQAKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419823 | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-69-6 | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of 3,5-dihydroxyflavone?

A1: While not directly studied in the provided research, the structural features of this compound suggest potential antioxidant activity. [, ] Its dihydroxy substitution pattern, particularly the 3-OH and 5-OH groups, can contribute to radical scavenging abilities through mechanisms like hydrogen atom transfer. [] Further research is needed to confirm and characterize its antioxidant potential.

Q2: How does the structure of this compound influence its infrared (IR) spectrum?

A2: The position of the hydroxyl groups in this compound significantly impacts its IR spectrum. Research shows that the presence of a free 5-hydroxyl group leads to a distinct carbonyl band at approximately 1655 cm−1 in the IR spectrum. [] This characteristic peak can be used for identification and differentiation from other flavone derivatives.

Q3: Does the presence of a methoxy group at the 5-position instead of a hydroxyl group affect the IR spectrum?

A3: Yes, substituting the 5-hydroxyl group with a methoxy group in this compound (forming 3-hydroxy-5-methoxyflavone) causes a significant shift in the carbonyl band within the IR spectrum. Instead of appearing around 1655 cm−1, it shifts to a much lower wavenumber, appearing as a strong band at 1616 cm−1 with a shoulder at 1646 cm−1. [] This difference highlights the impact of structural modifications on spectroscopic properties.

Q4: Has this compound shown any promising biological activities?

A4: While the provided research doesn't directly investigate the biological activity of this compound, it's important to note that other closely related dihydroxyflavones demonstrate interesting properties. For example, research indicates that 5,7,4'-trimethoxy-3-hydroxyflavone, a structurally similar compound, exhibits strong antitumor-promoting activity by inhibiting Epstein-Barr virus activation in Raji cells. [, ] This finding suggests the need for further investigation into the potential bioactivities of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。